![molecular formula C12H18O2 B2516469 Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 79549-89-6](/img/structure/B2516469.png)

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

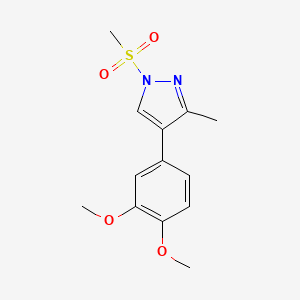

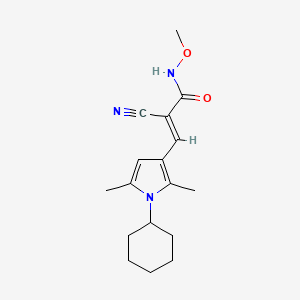

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a complex organic compound. It is a derivative of the bicyclic hydrocarbon family .

Molecular Structure Analysis

The molecular structure of a similar compound, (1R,4R,8S,9R)-9-ethyl-4-methylbicyclo[6.1.0]nonane, includes 35 bonds in total, 13 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 eight-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The empirical formula of this compound is C12H18O2, and its molecular weight is 194.27 .Wissenschaftliche Forschungsanwendungen

Supramolecular Rotor

This compound has been used in the synthesis and confinement of a supramolecular rotor inside a porous Zn–porphyrinic cage . The rotor exhibits dual mechanical motions upon the addition of chemical stimuli (pyridine derivatives), and reversible control over the dual motions is achieved by using a photo-dissociable ligand .

Creation of Smart Functional Materials

The compound’s ability to be confined into nanostructured cages and have its functions controlled by external stimuli holds great potential for the creation of smart functional materials . These materials can imitate the embodied intelligence of biological machineries .

Copper-free Click Chemistry

The compound is used in copper-free click chemistry . This chemistry involves reactions that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant .

Production of Stable Molecular Probes

The compound is used in the production of stable molecular probes . These probes are used in various fields of research, including biochemistry and molecular biology .

Functionalization of Hyaluronic Acid

The compound is used for the functionalization of hyaluronic acid . This process involves the introduction of a bicyclo[6.1.0]non-4-ene (BCN) into hyaluronic acid, which is used to develop responsive high-HA-based physical hydrogels .

Engineering Synthetic Glycoproteins

The compound is used in the engineering of synthetic glycoproteins . This involves the use of a bioorthogonal, bifunctional linker .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOUWGVQCUYLAA-ACNMEMRISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CCC=CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)

![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)

![1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2516409.png)